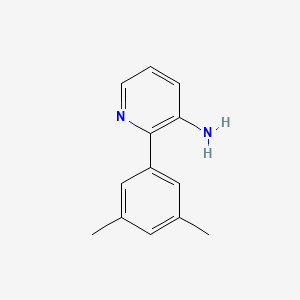

2-(3,5-Dimethylphenyl)pyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dimethylphenyl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-9-6-10(2)8-11(7-9)13-12(14)4-3-5-15-13/h3-8H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTKHLHHKRNZHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=C(C=CC=N2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 3,5 Dimethylphenyl Pyridin 3 Amine and Analogues

Established Strategies for Pyridin-3-amine Core Construction

Traditional methods for the synthesis of aminopyridines have often been hampered by harsh reaction conditions, low yields, and the formation of regioisomeric mixtures. morressier.com Over the years, several key strategies have been refined to overcome these challenges, providing more reliable access to the pyridin-3-amine scaffold.

Regioselective Functionalization Approaches in Pyridine (B92270) Synthesis

Achieving site-selective functionalization of the pyridine ring is a significant challenge due to the presence of multiple reactive positions. nih.gov However, various methods have been developed to control the regiochemical outcome of these reactions.

One effective strategy involves the use of pyridine N-oxides as precursors. morressier.comresearchgate.net Activation of the pyridine ring through N-oxidation allows for regioselective addition of nucleophiles. For instance, a two-step protocol using inexpensive and readily available reagents can produce 2-aminopyridine (B139424) products with excellent regioselectivity and tolerance for a wide range of functional groups. morressier.com Isotopic labeling studies have confirmed the mechanism of this transformation, which is consistent with a Zincke-type reaction. researchgate.net

Another approach to regioselective synthesis involves the use of N-aminopyridinium salts. These intermediates can be selectively functionalized at the C4 position through photoredox catalysis or can undergo C2-functionalization via 1,3-dipolar cycloaddition reactions. nih.gov The choice of activating group and reaction conditions dictates the position of functionalization, offering a versatile toolkit for pyridine derivatization.

Recent advancements have also demonstrated TEMPO-mediated [3 + 2] annulation–aromatization of N-aminopyridines with α,β-unsaturated compounds to produce pyrazolo[1,5-a]pyridines with high and predictable regioselectivity. acs.org

Interactive Table: Regioselective Functionalization Methods for Pyridine Derivatives

| Method | Precursor | Key Reagents/Conditions | Position Functionalized | Reference |

| N-Oxide Activation | Pyridine N-Oxide | TFAA, Nucleophiles | C2 or C4 | morressier.comresearchgate.net |

| N-Aminopyridinium Salts | Pyridine | HOSA, MSH | C2 or C4 | nih.gov |

| TEMPO-mediated Annulation | N-aminopyridine | TEMPO, α,β-unsaturated compound | N/A (forms fused ring) | acs.org |

Nucleophile-Induced Ring Transformations for Aminopyridines

Ring transformation reactions offer an alternative and powerful strategy for the synthesis of highly substituted pyridines from other heterocyclic systems. researchgate.netresearchgate.net These methods often proceed under mild conditions and can provide access to substitution patterns that are difficult to achieve through traditional functionalization of a pre-formed pyridine ring.

One such approach involves the reaction of 2H-pyran-2-ones with various nucleophiles. researchgate.net For example, carbanion-induced ring transformation of functionalized 2H-pyran-2-ones with malononitrile (B47326) can lead to the formation of 2-amino-isophthalonitriles in excellent yields at room temperature. researchgate.net This method provides an alternative to Diels-Alder reactions, which often require harsh thermal conditions. researchgate.net Similarly, the reaction of 2H-pyran-2-ones with other nitrogen-containing nucleophiles can lead to the regioselective synthesis of functionalized 2-aminopyridines and 2-pyridinones. researchgate.net

Novel Synthetic Routes and Process Innovations

The field of organic synthesis is continuously evolving, with a strong emphasis on the development of more efficient, selective, and sustainable methodologies.

Transition Metal-Catalyzed Syntheses of Aminopyridines

Beyond palladium, a variety of other transition metals, including rhodium, iridium, ruthenium, cobalt, and copper, have been employed as catalysts for the synthesis and functionalization of aminopyridines. researchgate.netnih.gov These metals can facilitate a diverse range of transformations, including C-H activation, cyclization, and coupling reactions. acs.orgresearchgate.net

For instance, N-aryl-2-aminopyridines are excellent substrates for chelation-assisted C-H bond functionalization due to the directing effect of the pyridyl group. researchgate.net This strategy allows for the direct and atom-economical construction of complex N-heterocycles. researchgate.net Copper-catalyzed oxidative cyclization reactions have also been developed for the synthesis of various fused heterocyclic systems starting from 2-aminopyridines. nih.gov

Transition metal complexes of aminopyridines themselves have garnered interest for their catalytic and biological activities. ekb.egpvpcollegepatoda.org The coordination of aminopyridines to metal centers can influence their reactivity and lead to novel applications in areas such as catalysis and materials science. ekb.eg

Sustainable and Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. rasayanjournal.co.inresearchgate.net The goal is to design chemical processes that are environmentally benign, economically viable, and produce minimal waste. rasayanjournal.co.inacs.org

Key green chemistry approaches applicable to the synthesis of aminopyridines include:

Catalysis: The use of catalytic instead of stoichiometric reagents minimizes waste and often allows for milder reaction conditions. rasayanjournal.co.inresearchgate.net

Atom Economy: Designing reactions that maximize the incorporation of all reactant atoms into the final product is a core principle. acs.org

Use of Safer Solvents: The selection of environmentally friendly solvents or, ideally, the use of solvent-free conditions can significantly reduce the environmental impact of a synthesis. rasayanjournal.co.inacs.org A multicomponent, one-pot reaction for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives has been developed under solvent-free conditions, demonstrating a simple, fast, and cleaner method. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. acs.org Microwave-assisted and ultrasonic synthesis are techniques that can often reduce reaction times and energy requirements. rasayanjournal.co.in

Multicomponent reactions (MCRs) are particularly noteworthy in the context of green chemistry as they allow for the construction of complex molecules in a single step from three or more reactants, often with high atom economy and efficiency. rasayanjournal.co.innih.gov

Multi-Component and One-Pot Reaction Sequences

The synthesis of polysubstituted pyridines, including 2-aryl-3-aminopyridine scaffolds related to 2-(3,5-Dimethylphenyl)pyridin-3-amine, has been significantly advanced through the development of multi-component and one-pot reaction sequences. These strategies offer considerable advantages over traditional multi-step methods by improving efficiency, reducing waste, and simplifying purification processes. Such reactions involve the combination of three or more starting materials in a single reaction vessel, where a cascade of reactions occurs to form the final complex product.

A prevalent one-pot approach for the synthesis of 2-aminopyridine derivatives involves the condensation of an aromatic aldehyde, a compound with an active methylene (B1212753) group (such as malononitrile or ethyl cyanoacetate), and an amine or ammonia (B1221849) source. These reactions can be catalyzed by a variety of agents or, in some cases, proceed under catalyst-free conditions, often with the aid of microwave irradiation to reduce reaction times and improve yields.

One notable multi-component strategy for assembling the 2-aminopyridine core involves the reaction of aromatic aldehydes, malononitrile, and a primary amine. This approach leads to the formation of 2-amino-4-aryl-6-substituted-aminopyridine-3,5-dicarbonitriles. While not directly yielding this compound, this methodology is highly adaptable. By selecting 3,5-dimethylbenzaldehyde (B1265933) as the aromatic aldehyde component, it is possible to introduce the desired substituted phenyl group at a position on the pyridine ring. The versatility of this reaction allows for the use of a wide range of substituted aromatic aldehydes and primary amines, offering a pathway to a diverse library of 2-aminopyridine analogues.

Another powerful one-pot, four-component reaction for the synthesis of 2-amino-3-cyanopyridine derivatives utilizes an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium (B1175870) acetate. This method is particularly attractive due to its operational simplicity and the use of readily available starting materials. The reaction proceeds through a series of condensation and cyclization steps to afford the highly functionalized pyridine ring. By employing 3,5-dimethylbenzaldehyde in this reaction, it is possible to synthesize 2-amino-3-cyano-4-(3,5-dimethylphenyl)-pyridines with various substituents at the 6-position, depending on the choice of the methyl ketone.

The Groebke–Blackburn–Bienaymé reaction (GBBR) represents another significant multi-component approach for the synthesis of 3-aminoimidazo[1,2-a]pyridines, which are structurally related to 2-aminopyridines. This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. While the primary product is a fused heterocyclic system, this methodology highlights the power of multi-component reactions in rapidly building molecular complexity from simple precursors.

The table below summarizes the scope of a representative one-pot synthesis of 2-amino-3-cyanopyridine derivatives, demonstrating the variety of substituents that can be incorporated into the pyridine core. Although a specific example for this compound is not detailed in the literature, the data illustrates the feasibility of using substituted benzaldehydes in such reactions.

| Entry | Aromatic Aldehyde | Methyl Ketone | Product | Yield (%) |

| 1 | 4-Chlorobenzaldehyde | Acetophenone | 2-Amino-4-(4-chlorophenyl)-6-phenylpyridine-3-carbonitrile | 85 |

| 2 | 4-Methoxybenzaldehyde | Acetophenone | 2-Amino-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile | 88 |

| 3 | Benzaldehyde | 4-Methylacetophenone | 2-Amino-4-phenyl-6-(p-tolyl)pyridine-3-carbonitrile | 90 |

| 4 | 4-Nitrobenzaldehyde | Acetophenone | 2-Amino-4-(4-nitrophenyl)-6-phenylpyridine-3-carbonitrile | 82 |

| 5 | 3,4-Dichlorobenzaldehyde | Acetophenone | 2-Amino-4-(3,4-dichlorophenyl)-6-phenylpyridine-3-carbonitrile | 84 |

This table is a representative example based on general methodologies for the synthesis of 2-amino-3-cyanopyridine derivatives and does not reflect the direct synthesis of this compound.

These multi-component and one-pot strategies provide a robust foundation for the synthesis of a wide array of 2-aryl-3-aminopyridine analogues. The selection of appropriate starting materials, particularly the use of 3,5-dimethylbenzaldehyde, would be a logical step toward the targeted synthesis of this compound and its derivatives using these efficient synthetic protocols. Further research in this area could focus on optimizing reaction conditions to favor the formation of the desired isomer and to explore the full scope of substituents that can be tolerated on both the phenyl and pyridine rings.

Chemical Reactivity and Mechanistic Investigations of 2 3,5 Dimethylphenyl Pyridin 3 Amine

Reactivity at the Amine Functionality: Alkylation, Acylation, and Derivatization

The exocyclic primary amine group at the C-3 position of the pyridine (B92270) ring is a key center of nucleophilic reactivity. This functionality readily participates in a variety of reactions, including alkylation, acylation, and other derivatizations, allowing for the synthesis of a diverse range of derivatives.

Alkylation: The lone pair of electrons on the amine nitrogen can attack electrophilic carbon atoms, leading to the formation of secondary or tertiary amines. This can be achieved using alkyl halides or other alkylating agents. The reaction typically proceeds via an SN2 mechanism.

Acylation: The amine group reacts readily with acylating agents such as acyl chlorides or anhydrides to form corresponding amides. This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct. The resulting amides are generally stable crystalline solids. libretexts.org

Derivatization: Beyond simple alkylation and acylation, the amine group is a handle for a wide array of chemical derivatizations. These methods are often employed to enhance analytical detection or to build more complex molecular architectures. nih.govsigmaaldrich.com For instance, reaction with reagents like Dansyl-Cl can produce fluorescent derivatives, which are useful in analytical chemistry. nih.gov The quantitative conversion of amines to detectable derivatives with minimal side reactions is a common strategy in the analysis of amine-containing compounds. sigmaaldrich.commdpi.com

Table 1: Representative Derivatization Reactions at the Amine Functionality This table illustrates expected reactions based on the general reactivity of primary aromatic amines.

| Reaction Type | Reagent Example | Expected Product Structure | Conditions |

|---|---|---|---|

| Alkylation | Methyl Iodide (CH₃I) | 2-(3,5-Dimethylphenyl)-N-methylpyridin-3-amine | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) |

| Acylation | Acetyl Chloride (CH₃COCl) | N-(2-(3,5-Dimethylphenyl)pyridin-3-yl)acetamide | Base (e.g., Pyridine), Inert Solvent |

| Sulfonylation | Tosyl Chloride (TsCl) | N-(2-(3,5-Dimethylphenyl)pyridin-3-yl)-4-methylbenzenesulfonamide | Base (e.g., Pyridine) |

| Dansylation | Dansyl Chloride | N-(2-(3,5-Dimethylphenyl)pyridin-3-yl)-5-(dimethylamino)naphthalene-1-sulfonamide | Aqueous buffer (pH > 8) |

Reactivity of the Pyridine Nitrogen Atom: Basicity and Electrophilic Addition

The nitrogen atom within the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. libretexts.orglibretexts.org This makes the nitrogen atom basic and available for bonding with electrophiles, such as protons and Lewis acids.

Basicity: Pyridine is a modest base, with a pKₐ of 5.2 for its conjugate acid. libretexts.org The basicity of 2-(3,5-Dimethylphenyl)pyridin-3-amine is influenced by the electronic effects of its substituents. The amino group at C-3 is a powerful electron-donating group, which increases the electron density on the ring and, consequently, the basicity of the pyridine nitrogen. Conversely, the dimethylphenyl group at C-2 may exert a mild inductive effect. The sp² hybridization of the nitrogen means it is more electronegative and holds its lone pair more tightly than an sp³-hybridized nitrogen in an aliphatic amine, making it a weaker base in comparison. masterorganicchemistry.commatanginicollege.ac.in

Electrophilic Addition: The pyridine nitrogen readily reacts with acids to form pyridinium (B92312) salts. This protonation is a key characteristic of its basicity. Furthermore, the lone pair can coordinate with Lewis acids. This process is significant because many electrophilic aromatic substitution reactions are catalyzed by Lewis acids, which would preferentially coordinate with the pyridine nitrogen. libretexts.orgyoutube.com This coordination forms a positively charged pyridinium-like species, which strongly deactivates the ring towards electrophilic attack. libretexts.orgyoutube.com

Table 2: Comparison of Basicity (pKₐ of Conjugate Acid) Values for the subject compound are estimated based on substituent effects.

| Compound | pKₐ of Conjugate Acid | Key Factors Influencing Basicity |

|---|---|---|

| Piperidine | ~11.0 | sp³ hybridized N, localized lone pair. |

| This compound | ~6-7 (Estimated) | sp² hybridized N; electron-donating amino group increases basicity relative to pyridine. |

| Pyridine | 5.2 masterorganicchemistry.com | sp² hybridized N, lone pair not in aromatic system. |

| Aniline | 4.6 masterorganicchemistry.com | Lone pair delocalized into the benzene (B151609) ring. |

Electrophilic Aromatic Substitution Patterns on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electron-withdrawing nature of the nitrogen atom, making it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. youtube.comyoutube.comnih.gov Reactions typically require harsh conditions and often result in low yields. youtube.com

In unsubstituted pyridine, electrophilic attack occurs preferentially at the 3-position. pearson.comyoutube.comyoutube.comyoutube.com This is because attack at the 2- or 4-position leads to a resonance intermediate where the positive charge is placed directly on the electronegative nitrogen atom, which is highly unfavorable. youtube.comyoutube.com

For this compound, the directing effects of the substituents must be considered. The primary amine at C-3 is a very strong activating group and is ortho-, para-directing. Therefore, it will direct incoming electrophiles to the C-4 and C-6 positions. The dimethylphenyl group at C-2 provides steric hindrance to attack at the C-3 position. Given the powerful activating nature of the amino group, electrophilic substitution is expected to occur primarily at the C-4 and C-6 positions, provided that sufficiently strong reaction conditions are employed to overcome the inherent deactivation of the pyridine ring.

Nucleophilic Substitution Reactions on the Pyridine Ring

In contrast to its resistance to electrophilic attack, the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (NAS). nih.gov These reactions occur preferentially at the 2- and 4-positions, as the negative charge of the Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom, providing stabilization. quora.comyoutube.com

In this compound, the 2-position is occupied. Therefore, nucleophilic attack would be directed to the 4- and 6-positions. Such reactions typically require a good leaving group (like a halide) at the substitution site. However, in some cases, a hydride ion can be displaced, as in the Chichibabin reaction, which involves the amination of pyridines using sodium amide. youtube.com For the title compound, nucleophilic substitution would be most feasible if a derivative containing a leaving group at the C-4 or C-6 position were used as the substrate.

Reactivity of the Dimethylphenyl Moiety

The 3,5-dimethylphenyl group attached at the C-2 position of the pyridine ring has its own distinct reactivity pattern. This moiety is a derivative of m-xylene. The two methyl groups are electron-donating and are ortho-, para-directing activators for electrophilic aromatic substitution. The pyridin-2-yl substituent is an electron-withdrawing, deactivating group.

Therefore, incoming electrophiles will be directed by the two methyl groups to the positions that are ortho and para relative to them. The most likely positions for electrophilic attack on the dimethylphenyl ring are C-2', C-4', and C-6'.

C-4' : This position is ortho to one methyl group and para to the other, making it strongly activated.

C-2' and C-6' : These positions are ortho to one methyl group and meta to the other. They are also subject to potential steric hindrance from the adjacent pyridine ring.

Thus, electrophilic substitution on the dimethylphenyl moiety is predicted to occur preferentially at the 4'-position.

Elucidation of Reaction Mechanisms

The mechanisms of the reactions involving this compound are governed by the fundamental principles of physical organic chemistry.

The acylation of the amine functionality, for instance, follows a nucleophilic addition-elimination mechanism at the carbonyl carbon. For electrophilic aromatic substitution on either ring, the mechanism involves the formation of a cationic intermediate known as a sigma complex or arenium ion. The stability of this intermediate determines the regioselectivity of the reaction. As discussed, for the pyridine ring, intermediates that avoid placing a positive charge on the nitrogen are favored. youtube.comyoutube.com For nucleophilic aromatic substitution on the pyridine ring, the mechanism is typically an addition-elimination pathway involving a negatively charged Meisenheimer intermediate. The stability of this intermediate is enhanced by delocalization of the negative charge onto the ring nitrogen. quora.comyoutube.com

Kinetic and Thermodynamic Aspects of Transformations

While specific kinetic and thermodynamic data for this compound are not available, the general principles of its reactive sites allow for qualitative predictions.

Thermodynamics : Reactions that restore the aromaticity of the pyridine or phenyl ring, such as substitution reactions, are generally thermodynamically favored. The formation of stable amide or sulfonamide bonds from the amine group is also highly exothermic. Protonation of the pyridine nitrogen is a thermodynamically favorable acid-base reaction.

Kinetics : The activation energy for reactions at the exocyclic amine group (e.g., acylation) is expected to be relatively low, leading to fast reaction rates. In contrast, electrophilic aromatic substitution on the pyridine ring will have a very high activation energy due to the ground-state deactivation of the ring and the energetic cost of disrupting the aromaticity to form a high-energy sigma complex. youtube.comresearchgate.net Even with the activating amino group, the kinetic barrier is substantial. Electrophilic substitution on the dimethylphenyl ring is expected to be kinetically more facile than on the pyridine ring, due to the activating nature of the two methyl groups.

A detailed quantitative understanding of the reaction rates and equilibria would necessitate dedicated experimental studies, including reaction monitoring, competition experiments, and computational modeling.

Lack of Publicly Available Research on Stereochemical Outcomes of this compound Reactions

Following a comprehensive search of scholarly articles, academic papers, and patents, no specific research findings concerning the stereochemical outcomes and control in reactions involving this compound were identified. The scientific literature readily accessible through targeted searches does not appear to contain studies detailing the use of this specific compound in stereoselective synthesis, either as a reactant, a chiral auxiliary, or a ligand in asymmetric catalysis.

Consequently, information regarding enantioselective or diastereoselective reactions, the influence of chiral catalysts or reagents on its transformations, or the outcomes of reactions at stereogenic centers involving this compound is not available in the public domain. As a result, a detailed discussion on the stereochemical aspects of its reactivity, including the generation of data tables on enantiomeric excess or diastereomeric ratios, cannot be provided at this time.

Further investigation into proprietary research databases or unpublished findings would be necessary to uncover any existing data on this specific topic.

Coordination Chemistry and Ligand Design Principles of 2 3,5 Dimethylphenyl Pyridin 3 Amine

Supramolecular Chemistry and Molecular Recognition Phenomena

The molecular architecture of 2-(3,5-Dimethylphenyl)pyridin-3-amine, which features a pyridin-3-amine core substituted with a sterically demanding 3,5-dimethylphenyl group, provides a unique platform for investigating supramolecular chemistry and molecular recognition. The interplay of hydrogen bonding, π-π stacking, and other non-covalent interactions governs the self-assembly of this molecule into well-defined supramolecular architectures. These interactions are fundamental to the fields of crystal engineering and the design of functional materials.

The aminopyridine moiety is a well-established building block in supramolecular chemistry due to its capacity to form robust and directional hydrogen bonds. The primary amine (-NH₂) group serves as a hydrogen bond donor, while the pyridine (B92270) ring's nitrogen atom acts as a hydrogen bond acceptor. This dual functionality allows for the formation of predictable and recurring patterns of intermolecular connections known as supramolecular synthons.

In the case of this compound, several hydrogen bonding motifs can be anticipated. For instance, the amine group can engage in N-H···N hydrogen bonds with the pyridine nitrogen of a neighboring molecule, leading to the formation of chains or cyclic assemblies. Furthermore, in the presence of suitable co-formers, such as carboxylic acids, the formation of highly stable 2-aminopyridinium-carboxylate supramolecular heterosynthons is probable. acs.orgnih.gov An analysis of the Cambridge Structural Database has shown that these heterosynthons are statistically preferred over homosynthons (dimers of carboxylic acids or aminopyridines). acs.org

The 3,5-dimethylphenyl substituent introduces another dimension to the supramolecular behavior of the molecule. The aromatic ring is capable of participating in π-π stacking interactions, which are crucial in stabilizing the crystal packing of many aromatic compounds. mdpi.com These interactions can occur in various geometries, including face-to-face and edge-to-face arrangements, and their strength is influenced by the electronic nature of the aromatic rings involved. libretexts.orgmdpi.com The presence of the methyl groups on the phenyl ring can also influence these interactions by modulating the electron density of the ring and introducing the possibility of C-H···π interactions.

Molecular recognition events involving this compound are predicated on the specific and directional nature of these non-covalent interactions. The molecule's ability to selectively bind to other molecules or ions is dependent on the geometric and chemical complementarity between the host and guest species. The aminopyridine core, for example, can act as a recognition site for molecules capable of forming complementary hydrogen bonds. The design of host-guest systems often relies on the predictable nature of these interactions to create cavities or binding pockets for specific substrates. libretexts.org

The study of supramolecular chemistry and molecular recognition of aminopyridine derivatives is an active area of research with potential applications in materials science, drug delivery, and catalysis. While specific experimental data on the supramolecular behavior of this compound is not extensively documented in the provided search results, the foundational principles derived from related structures provide a strong basis for predicting its behavior.

| Interaction Type | Potential Synthon/Motif | Participating Functional Groups |

| Hydrogen Bonding | N-H···N | Amine (donor) and Pyridine Nitrogen (acceptor) |

| N-H···O | Amine (donor) and Carbonyl/Carboxylate (acceptor) | |

| O-H···N | Carboxylic Acid (donor) and Pyridine Nitrogen (acceptor) | |

| π-Interactions | π-π Stacking (Face-to-Face, Edge-to-Face) | Phenyl Ring and Pyridine Ring |

| C-H···π | Methyl Groups and Aromatic Rings | |

| Other Interactions | van der Waals Forces | Entire Molecular Structure |

| Supramolecular Assembly | Driving Interactions | Potential Architecture |

| Self-Assembly | Hydrogen Bonding, π-π Stacking | 1D Chains, 2D Sheets, 3D Networks |

| Co-crystallization | Hydrogen Bonding (e.g., with carboxylic acids) | Heteromeric crystals with defined stoichiometry |

| Host-Guest Complexation | Multiple Non-covalent Interactions | Inclusion compounds, clathrates |

Advanced Spectroscopic and Analytical Methodologies in Research on 2 3,5 Dimethylphenyl Pyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 2-(3,5-Dimethylphenyl)pyridin-3-amine, both one-dimensional (¹H and ¹³C) and multidimensional NMR experiments are essential for assigning every proton and carbon signal, thereby confirming the molecular skeleton.

Two-dimensional (2D) NMR experiments are critical for resolving complex spectra where signal overlap in 1D spectra might obscure interpretation. wikipedia.org These techniques distribute signals across two frequency axes, revealing correlations between different nuclei. wikipedia.org

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.orgscribd.com For this compound, COSY would reveal correlations between adjacent protons on both the pyridine (B92270) and dimethylphenyl rings. For instance, the proton at the C4 position of the pyridine ring would show a cross-peak with the proton at the C5 position, and the C5 proton would correlate with the C6 proton.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbon atoms to which they are attached. columbia.edu This is a highly sensitive technique that provides direct ¹H-¹³C one-bond correlations. columbia.edu It allows for the unambiguous assignment of carbon signals for all protonated carbons in the molecule, such as the CH groups of the pyridine ring and the methyl and CH groups of the dimethylphenyl ring.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for assembling the complete molecular framework by identifying longer-range couplings between protons and carbons, typically over two to four bonds. columbia.edu This technique is particularly valuable for identifying quaternary (non-protonated) carbons. scribd.com For this compound, key HMBC correlations would include:

Correlations from the methyl protons (at C3' and C5') to the aromatic carbons C2', C3', C4', C5', and C6'.

Correlations from the pyridine protons (H4, H5, H6) to the carbon atoms within that ring.

A critical correlation between the proton at C6' of the dimethylphenyl ring and the C2 carbon of the pyridine ring, which definitively establishes the connection point between the two aromatic systems.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |

| 2 | - | ~150 | H4, H6' | - |

| 3 | - | ~138 | H4, H2', H6' | - |

| 4 | ~7.2 | ~123 | C2, C3, C5, C6 | H5 |

| 5 | ~7.0 | ~120 | C3, C4, C6 | H4, H6 |

| 6 | ~8.1 | ~145 | C2, C4, C5 | H5 |

| 1' | - | ~140 | H2', H6', CH₃ | - |

| 2' | ~7.1 | ~125 | C1', C3', C4', C6' | H6' |

| 3' | - | ~138 | H2', H4', CH₃ | - |

| 4' | ~6.9 | ~128 | C2', C3', C5', C6' | H2', H6' |

| 5' | - | ~138 | H4', H6', CH₃ | - |

| 6' | ~7.1 | ~125 | C1', C2', C4', C5' | H2' |

| CH₃ (at 3', 5') | ~2.3 | ~21 | C2', C3', C4', C5' | - |

| NH₂ | ~4.5 (broad) | - | C3, C4 | - |

While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) offers insights into the structure and dynamics of the compound in its crystalline or amorphous solid form. For this compound, ssNMR could be used to:

Study Polymorphism: Identify and characterize different crystalline forms (polymorphs) of the compound, which may exhibit distinct physical properties.

Analyze Intermolecular Interactions: Probe intermolecular contacts, such as hydrogen bonding involving the amine group and π-π stacking between the aromatic rings, which govern the crystal packing.

Determine Molecular Conformation: Ascertain the conformation of the molecule in the solid state, including the dihedral angle between the phenyl and pyridine rings, which can be influenced by packing forces.

Mass Spectrometry (MS) for Identification, Purity Assessment, and Mechanistic Insights

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and deduce its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the determination of a compound's elemental formula. rsc.orgmdpi.com For this compound (C₁₃H₁₄N₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass of the protonated molecule, [M+H]⁺, with the theoretically calculated value. This technique is essential for distinguishing between isomers and confirming the identity of a newly synthesized compound with high confidence. nih.govresearchgate.net

Table 2: HRMS Data for this compound

| Ion Formula | Ion Type | Calculated Exact Mass | Observed Mass (Hypothetical) |

| C₁₃H₁₅N₂⁺ | [M+H]⁺ | 199.1230 | 199.1228 |

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion or protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). nih.gov The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. nih.govnih.gov Analysis of the fragmentation pattern of this compound would reveal key structural features. ecut.edu.cnmdpi.com

Expected fragmentation pathways would include:

Loss of a methyl radical (•CH₃): A common fragmentation for molecules containing methyl groups, leading to an ion at m/z [M-15]⁺.

Cleavage of the C-C bond between the rings: This would lead to fragments corresponding to the individual pyridine-amine and dimethylphenyl moieties.

Fragmentation of the pyridine ring: Rupture of the heterocyclic ring can occur through various pathways, often involving the loss of small neutral molecules like HCN.

Table 3: Predicted MS/MS Fragmentation of [C₁₃H₁₄N₂ + H]⁺

| Precursor Ion m/z | Fragment Ion m/z | Proposed Neutral Loss | Proposed Fragment Structure |

| 199.12 | 184.09 | •CH₃ | [M+H-CH₃]⁺ |

| 199.12 | 105.07 | C₇H₇N | Dimethylphenyl cation |

| 199.12 | 94.05 | C₈H₉ | Protonated aminopyridine cation |

X-ray Crystallography for Precise Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to obtain precise measurements of bond lengths, bond angles, and torsional angles. nih.govresearchgate.net

This technique would provide unambiguous confirmation of the compound's constitution and conformation in the solid state. Key structural parameters that would be determined include:

Bond Lengths and Angles: Precise measurements for all bonds within the pyridine and dimethylphenyl rings, as well as the C-N bonds of the amine group and the C-C bond linking the two rings.

Crystal Packing: Information on how individual molecules are arranged in the crystal lattice, including details of intermolecular hydrogen bonds (e.g., N-H···N interactions) and other non-covalent interactions that stabilize the crystal structure. nih.gov

Table 4: Typical Bond Lengths and Angles Expected from X-ray Crystallography

| Parameter | Description | Expected Value |

| C-C (aromatic) | Average bond length in phenyl/pyridine rings | ~1.39 Å |

| C-N (pyridine) | Bond length within the pyridine ring | ~1.34 Å |

| C-C (inter-ring) | Bond length connecting the two rings | ~1.49 Å |

| C-N (amine) | Bond length of the exocyclic amine group | ~1.38 Å |

| C-N-C (pyridine) | Bond angle within the pyridine ring | ~117° |

| C-C-C (aromatic) | Average bond angle in phenyl/pyridine rings | ~120° |

| Dihedral Angle | Torsional angle between ring planes | 30 - 60° |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for the structural elucidation of this compound. These methods provide a detailed fingerprint of the molecule by probing the vibrational modes of its constituent functional groups. The analysis allows for unambiguous confirmation of the molecular structure and can be adapted for real-time monitoring of its synthesis.

The key structural components of the molecule are the primary amine (-NH₂), the pyridine ring, the phenyl ring, and the methyl groups (-CH₃). Each of these components exhibits characteristic vibrational frequencies.

Amine Group (-NH₂) Vibrations: The primary amine group is expected to show characteristic stretching and bending vibrations. Asymmetric and symmetric N-H stretching modes typically appear in the 3300-3500 cm⁻¹ region. tsijournals.com A scissoring (bending) vibration is also anticipated around 1600-1650 cm⁻¹. tsijournals.com The presence and sharpness of these peaks are definitive indicators of the amine group.

Aromatic C-H and Ring Vibrations: Both the pyridine and the dimethylphenyl rings will produce sharp C-H stretching bands above 3000 cm⁻¹. The in-plane and out-of-plane C-H bending vibrations, which are highly sensitive to the substitution pattern, appear in the fingerprint region (below 1500 cm⁻¹). The C=C and C=N stretching vibrations within the aromatic rings are expected to produce a series of characteristic bands in the 1400-1650 cm⁻¹ range. tubitak.gov.trnih.gov

Methyl Group (-CH₃) Vibrations: The two methyl groups on the phenyl ring will give rise to asymmetric and symmetric C-H stretching vibrations, typically observed between 2850 and 3000 cm⁻¹. Bending vibrations for the methyl groups are also expected in the 1375-1450 cm⁻¹ region.

In the context of reaction monitoring, for example in a synthesis involving the formation of the C-C bond between the two rings or the introduction of the amine group, vibrational spectroscopy would be a powerful tool. The appearance of the distinct N-H stretching bands or shifts in the pyridine ring vibrational modes would signal the successful formation of the final product. nih.gov

Table 1: Predicted Characteristic Vibrational Frequencies for this compound Based on data from analogous aminopyridine and substituted phenyl compounds.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

| 3490 - 3300 | Asymmetric & Symmetric Stretch | Amine (N-H) | tsijournals.com |

| 3100 - 3000 | Stretch | Aromatic (C-H) | nih.gov |

| 2980 - 2870 | Asymmetric & Symmetric Stretch | Methyl (C-H) | nih.gov |

| 1650 - 1600 | Scissoring (Bending) | Amine (N-H) | tsijournals.com |

| 1620 - 1430 | Ring Stretch | Aromatic (C=C, C=N) | tubitak.gov.trnih.gov |

| 1470 - 1430 | Asymmetric Bending | Methyl (C-H) | nih.gov |

| 1390 - 1370 | Symmetric Bending | Methyl (C-H) | nih.gov |

| 1300 - 1000 | In-plane Bending | Aromatic (C-H) | nih.gov |

| 900 - 675 | Out-of-plane Bending | Aromatic (C-H) | nih.gov |

Chromatographic Techniques (e.g., HPLC, GC) for Separation and Purity Profiling

Chromatographic methods are essential for separating this compound from starting materials, by-products, and other impurities, as well as for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for this purpose. thermofisher.com

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most suitable method for the analysis of this compound due to its aromatic nature and moderate polarity. A typical RP-HPLC method would involve a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The basic nitrogen on the pyridine ring and the amine group mean that the retention time will be sensitive to the pH of the mobile phase. helixchrom.comhelixchrom.com Using a buffered mobile phase (e.g., phosphate (B84403) or formate (B1220265) buffer) is crucial to ensure reproducible results and good peak shape by suppressing the ionization of the basic sites. The aromatic structure of the molecule allows for sensitive detection using a UV detector.

Table 2: Exemplary RP-HPLC Method for Purity Analysis

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard stationary phase for reversed-phase separation of aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Buffered aqueous phase to control ionization and ensure sharp peaks. helixchrom.com |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compound. |

| Elution | Gradient (e.g., 20% to 90% B over 15 min) | To ensure separation from both more polar and less polar impurities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Column Temp. | 30 °C | To ensure reproducibility. |

| Detection | UV at ~254 nm | The conjugated aromatic system provides strong UV absorbance for sensitive detection. |

| Injection Vol. | 10 µL | Standard injection volume. |

Gas Chromatography (GC)

GC can also be employed for purity profiling, particularly for assessing volatile impurities. However, the analysis of polar, basic compounds like primary amines can be challenging. nih.gov The amine group can interact with active sites on the column and in the inlet, leading to poor peak shape (tailing) and reduced sensitivity. To overcome this, a specialized GC column designed for amine analysis (e.g., a "WAX" or amine-deactivated column) is highly recommended. nih.gov Alternatively, derivatization of the amine group to a less polar functional group can be performed, though this adds complexity to the sample preparation. nih.gov A flame ionization detector (FID) is generally suitable for quantitative purity analysis.

Table 3: Proposed GC Method for Purity Analysis

| Parameter | Condition | Rationale |

| Column | Capillary Column for Amines (e.g., CP-Volamine, 30 m x 0.25 mm) | Specialized stationary phase minimizes peak tailing for basic compounds. nih.gov |

| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |

| Inlet Temp. | 250 °C | To ensure complete volatilization of the analyte. |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold 5 min | Temperature gradient to separate compounds with different boiling points. |

| Detector | Flame Ionization Detector (FID) | Universal detector for organic compounds, suitable for purity profiling. |

| Detector Temp. | 300 °C | To prevent condensation of analytes. |

Using these chromatographic techniques, the purity of this compound can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Computational and Theoretical Investigations of 2 3,5 Dimethylphenyl Pyridin 3 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation approximately. researchgate.net Such calculations for 2-(3,5-Dimethylphenyl)pyridin-3-amine would begin with a geometry optimization to find the molecule's most stable three-dimensional structure. This optimized structure is the foundation for all subsequent property calculations.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO is an indicator of the molecule's nucleophilicity and electron-donating ability. A higher HOMO energy suggests a greater tendency to donate electrons. Conversely, the LUMO energy reflects the molecule's electrophilicity or electron-accepting nature, with a lower LUMO energy indicating a greater affinity for electrons. researchgate.net

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more polarizable and reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, while the LUMO would be distributed across the π-system of both aromatic rings.

Illustrative FMO Data for this compound This table presents plausible values based on DFT calculations for similar aromatic amines.

| Parameter | Energy (eV) | Description |

| EHOMO | -5.45 | Indicates electron-donating capability. |

| ELUMO | -0.85 | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | 4.60 | Reflects chemical stability and reactivity. |

DFT calculations are highly effective in predicting spectroscopic properties, which can be used to validate and interpret experimental data. nih.gov

Vibrational Spectroscopy (IR): Theoretical frequency calculations can predict the infrared (IR) spectrum. By analyzing the vibrational modes, specific peaks can be assigned to the stretching and bending of bonds, such as the N-H stretches of the amine group, the aromatic C-H stretches, and the C-N and C-C vibrations within the rings. Calculated frequencies are often scaled to correct for anharmonicity and basis set limitations. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the NMR chemical shifts (¹³C and ¹H) for a molecule. nih.gov These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of complex experimental spectra and confirm the molecular structure.

Illustrative Predicted Spectroscopic Data for this compound This table contains representative calculated values for key spectroscopic markers.

| Parameter Type | Group/Atom | Calculated Value |

| IR Frequency (cm⁻¹) | N-H Stretch (Amine) | 3450, 3360 |

| Aromatic C-H Stretch | 3100 - 3000 | |

| C=N/C=C Stretch (Rings) | 1600 - 1450 | |

| C-N Stretch | 1350 | |

| ¹H NMR Shift (ppm) | Amine (-NH₂) | ~4.5 |

| Aromatic (Pyridyl & Phenyl) | 6.8 - 8.2 | |

| Methyl (-CH₃) | ~2.3 | |

| ¹³C NMR Shift (ppm) | C-NH₂ (Pyridyl) | ~145 |

| C-N (Pyridyl) | ~148 | |

| Aromatic Carbons | 115 - 140 | |

| Methyl Carbons | ~21 |

The distribution of electrons within a molecule governs its electrostatic interactions and reactivity. DFT can be used to model this distribution in several ways:

Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis assign partial charges to each atom, revealing the electronic effects of substituents. In this compound, the nitrogen atoms are expected to carry a negative partial charge due to their high electronegativity, while the amine hydrogens will be positively charged.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, such as the region around the pyridine (B92270) nitrogen. Regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

Aromaticity: The aromatic character of the pyridine and dimethylphenyl rings can be quantified using indices like the Nucleus-Independent Chemical Shift (NICS). This method calculates the magnetic shielding at the center of a ring; a significant negative value is a hallmark of aromaticity. rsc.org

Molecular Dynamics (MD) Simulations for Conformational and Intermolecular Studies

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations model the dynamic behavior of atoms and molecules over time. ulisboa.pt By solving Newton's equations of motion, MD simulations can explore conformational landscapes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. nih.gov

For this compound, an MD simulation in a solvent like water could provide insights into:

Conformational Dynamics: The simulation can track the rotation around the C-C single bond connecting the pyridine and phenyl rings, revealing the preferred dihedral angles and the energy barrier to rotation.

Solvation and Hydrogen Bonding: MD can model how water molecules arrange around the solute, identifying key hydrogen bonding sites, particularly at the amine group and the pyridine nitrogen. researchgate.net Analysis of radial distribution functions (RDFs) would quantify the probability of finding solvent molecules at a certain distance from these sites.

Reaction Pathway and Transition State Analysis

Computational methods are invaluable for mapping out potential reaction mechanisms. For aminopyridines, reactions often involve electrophilic substitution on the aromatic rings or reactions at the amine group. acs.orgrsc.org DFT can be used to model the entire reaction coordinate from reactants to products.

This analysis involves locating the high-energy transition state (TS) structures that connect reactants and products. The energy difference between the reactants and the transition state defines the activation energy (Ea), which determines the reaction rate. By comparing the activation energies for different potential pathways (e.g., electrophilic attack at different positions), the most favorable reaction mechanism can be predicted. acs.org For this compound, a key study would be to compare the activation energies for protonation at the pyridine nitrogen versus the exocyclic amine nitrogen to determine the most basic site.

Illustrative Reaction Data: Protonation Activation Energy This table shows hypothetical DFT-calculated activation energies for protonation.

| Reaction Site | Relative Activation Energy (kcal/mol) | Thermodynamic Product |

| Pyridine Nitrogen | 5.2 | More Stable |

| Amine Nitrogen | 8.5 | Less Stable |

Quantitative Structure-Reactivity/Property Relationship (QSPR) Modeling

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the structural or physicochemical properties of a series of compounds with their biological activity or a specific physical property. tandfonline.comnih.gov These models rely on molecular descriptors, which are numerical values derived from the molecular structure.

A QSPR study involving this compound would require a dataset of structurally similar aminopyridine derivatives with known experimental data (e.g., receptor binding affinity, solubility). Computational chemistry would be used to calculate a wide range of descriptors for each molecule, including:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges.

Topological Descriptors: Molecular weight, branching indices, surface area.

3D Descriptors: Molecular volume, shape indices.

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical model is built to predict the activity or property based on the most relevant descriptors. Such a model could then be used to predict the properties of new, unsynthesized aminopyridine derivatives, guiding future research and development. rsc.org

Future Research Horizons for this compound: An Emerging Landscape

The chemical compound this compound is a substituted aminopyridine that holds potential for various fields of chemical research. Its unique structure, featuring a pyridine ring, an amino group, and a dimethylphenyl substituent, provides a versatile scaffold for further chemical exploration. This article outlines key future research directions and emerging trends focused exclusively on this compound, exploring pathways toward more sustainable synthesis, novel applications in materials science, and the expansion of its chemical diversity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 2-(3,5-Dimethylphenyl)pyridin-3-amine?

- Methodology : Multi-step synthesis is typically employed, starting with condensation reactions between substituted pyridine precursors and aryl amines. For example, analogous compounds (e.g., 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine) are synthesized via nucleophilic substitution or Suzuki-Miyaura coupling, followed by reduction of nitro groups to amines .

- Purification : Column chromatography (using silica gel and gradient elution with ethyl acetate/hexane) is critical to isolate the target compound from by-products. Recrystallization in ethanol or methanol may further enhance purity .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the positions of methyl groups on the phenyl ring and the pyridin-3-amine moiety. For fluorinated analogs, -NMR is essential to verify substituent placement .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can validate the molecular formula (e.g., CHN) and detect isotopic patterns for chlorine or fluorine if present .

Advanced Research Questions

Q. What strategies are effective for evaluating the bioactivity of this compound in pharmacological studies?

- In Vitro Assays : Screen for receptor binding affinity using radioligand displacement assays (e.g., IC determination via Hill equation fitting). For example, analogs like IN3 derivatives show activity against neurotransmitter receptors, requiring dose-response curves and slope factor analysis .

- Cellular Models : Test cytotoxicity and target engagement in cell lines overexpressing relevant biomarkers. Use fluorescence-based assays to monitor intracellular signaling changes .

Q. How should researchers address contradictory data in solubility or biological activity across studies?

- Root-Cause Analysis :

- Synthetic Variability : Compare batch-specific impurities (via HPLC) or crystallization conditions. For instance, trifluoromethyl analogs exhibit solubility variations due to lipophilicity differences .

- Assay Conditions : Standardize buffer pH, temperature, and solvent carriers (e.g., DMSO concentration) to minimize artifacts .

Q. What computational approaches are suitable for predicting reactivity or metabolic pathways of this compound?

- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites on the pyridine ring.

- ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity) and cytochrome P450 interactions based on SMILES notation (e.g., C1=CC(=CC(=C1)C)C2=CN=C(C=C2)N) .

Q. How can researchers optimize formulations for in vivo studies given solubility limitations?

- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) to the amine moiety to enhance aqueous solubility.

- Nanocarrier Systems : Encapsulate the compound in liposomes or polymeric nanoparticles, leveraging its aromatic structure for hydrophobic core loading .

Data Contradiction and Validation

Q. What steps are critical when reconciling discrepancies in reported IC values for receptor binding studies?

- Normalization : Express data as a percentage of wild-type receptor activity to control for transfection efficiency variations .

- Replicate Experiments : Perform triplicate assays with independent synthetic batches to rule out batch-dependent impurities .

Q. How can the mechanism of action (MoA) be elucidated for this compound in complex biological systems?

- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (k/k) to purified receptors.

- Knockout Models : Employ CRISPR-Cas9-edited cell lines to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.